3-(4-fluorophenyl)-1-methyl-1H-indole
Description
Properties
CAS No. |
93957-59-6 |
|---|---|
Molecular Formula |
C15H12FN |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-10-14(11-6-8-12(16)9-7-11)13-4-2-3-5-15(13)17/h2-10H,1H3 |
InChI Key |
VWODPNVWAQYCLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have emerged as a robust method for constructing the indole core while introducing aromatic substituents. A representative protocol involves the use of [Pd(cinnamyl)Cl]₂ paired with Josiphos ligands (CyPF-ᵗBu) in the presence of potassium tert-butoxide (KOtBu) as a base . This system facilitates the coupling of methyl-substituted indole precursors with 4-fluorophenyl boronic acid derivatives.
For instance, the reaction of 1-bromo-2-(methylphenylamino)benzene with 4-fluoroethynylbenzene in 1,4-dioxane at 90–110°C yields 3-(4-fluorophenyl)-1-methyl-1H-indole after 16–24 hours . The catalytic cycle involves oxidative addition of the aryl bromide to palladium, followed by alkyne insertion and reductive elimination to form the indole ring. This method achieves yields of 80–88% under optimized conditions, with the Josiphos ligand enhancing regioselectivity and suppressing side reactions .
Key parameters influencing efficiency include:
-
Catalyst loading : 1.25–2.5 mol% [Pd(cinnamyl)Cl]₂.
-
Solvent : 1,4-Dioxane or toluene.
-
Temperature : 90–110°C.
-
Base : KOtBu (3–6 equivalents).
Fischer Indole Synthesis Route
The Fischer indole synthesis remains a classical approach for constructing substituted indoles. This method involves the acid-catalyzed cyclization of 4-fluorophenylhydrazine with methyl-substituted ketones. For example, this compound can be synthesized via the reaction of 4-fluorophenylhydrazine hydrochloride with 3-pentanone in methanolic HCl under reflux .
The mechanism proceeds through hydrazone formation, followed by -sigmatropic rearrangement and cyclization. Amberlyst-15, a solid acid catalyst, has been employed as an alternative to traditional mineral acids, enabling milder conditions (25–50°C) and simplifying product isolation . Yields range from 70–75% when using ZnCl₂ in ethanol at 100–105°C .
Vilsmeier-Haack Formylation and Subsequent Reduction
A two-step strategy involving formylation and reduction has been documented for derivatives of this compound. The process begins with the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-2-(methylphenylamino)ethanone using POCl₃ in DMF, yielding this compound-2-carbaldehyde . Subsequent reduction of the aldehyde group is achieved via Clemmensen conditions (Zn(Hg)/HCl) or catalytic hydrogenation (H₂/Pd-C), affording the target compound with 82–86% overall yield .
Critical considerations include:
-
Formylation temperature : 80°C.
-
Reduction time : 3–5 hours.
-
Byproduct management : Silica gel chromatography is required to isolate the final product .
Alkylation of Pre-Formed Indole Derivatives
Direct N-methylation of 3-(4-fluorophenyl)-1H-indole represents a straightforward route. Treatment with methyl iodide in the presence of NaH or K₂CO₃ in DMF at 60°C achieves quantitative methylation of the indole nitrogen . This method benefits from commercial availability of the starting material but requires prior synthesis of 3-(4-fluorophenyl)-1H-indole, often via palladium-catalyzed methods .
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Catalyst/Reagent | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 80–88 | [Pd(cinnamyl)Cl]₂, Josiphos | 90–110 | High regioselectivity |
| Fischer Indole Synthesis | 70–75 | ZnCl₂, Amberlyst-15 | 100–105 | Scalable, classical approach |
| Vilsmeier-Haack/Reduction | 82–86 | POCl₃, Zn(Hg) | 80 | Functional group versatility |
| N-Alkylation | >95 | CH₃I, NaH | 60 | Rapid, high-yielding |
Mechanistic and Practical Considerations
-
Catalyst Degradation : Prolonged heating in Pd-catalyzed methods may lead to palladium black formation, necessitating ligand stabilization .
-
Acid Compatibility : Fischer cyclization with Amberlyst-15 avoids aqueous workup but requires careful moisture control .
-
Reduction Selectivity : Over-reduction of the indole ring during aldehyde-to-methyl conversion remains a challenge, mitigated by using mild hydrogenation conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and indole oxides.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signal transduction pathways. Its fluorophenyl group enhances its binding affinity to specific targets, leading to pronounced biological effects .
Comparison with Similar Compounds
Key Observations:
Electronegative Substituents : Fluorine at the para-position of the phenyl ring enhances antibacterial activity, as seen in compound 92 (MIC = 5 µM) . Replacement with methoxy or chlorine reduces potency, aligning with SAR trends in chalcone derivatives where electronegative groups lower IC₅₀ values .
Core Modifications : Pyrazole and hydrazone analogs (e.g., 1-[3-(4-fluorophenyl)-5-phenylpyrazol-1-yl]propan-1-one) exhibit planar geometries but lack reported bioactivity, suggesting the indole core is critical for antimicrobial effects .
Steric Effects : Bulky substituents like nitroethyl groups (e.g., 3-(1-(4-fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole) may hinder target binding, limiting utility to synthetic intermediates .
Key Observations:
Antimicrobial Activity of Fluorinated Indoles vs. Chalcones:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation or benzylation of indole precursors. For example, a Pd-mediated coupling of 1-methylindole with 4-fluorophenylboronic acid under Suzuki conditions achieves moderate yields (~60–70%). Alternatively, direct alkylation using propylphosphonic anhydride as a catalyst enables efficient N-methylation and aryl substitution, yielding up to 77% (brown gummy product, confirmed by ) . Optimization involves controlling stoichiometry (e.g., 1.2 equiv. aryl halide) and temperature (80–100°C in DMF). Column chromatography (petroleum ether/ethyl acetate gradients) is critical for purification .
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-classical hydrogen bonding (e.g., indole N–H interactions with adjacent aromatic systems) .
- NMR spectroscopy : , , and NMR confirm regioselectivity and purity. For example, in DMSO- shows distinct indole proton signals at δ 7.81–6.66 ppm and methyl groups at δ 3.68 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 334.1329) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes P201 (obtain specialized instructions), P210 (avoid heat/open flames), and P102 (keep from children). Use fume hoods for synthesis, store in inert atmospheres at –20°C, and dispose via incineration. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?
- Methodological Answer : X-ray diffraction (e.g., SHELXL ) identifies deviations from idealized geometries. For this compound, data collected at 93 K (R factor = 0.065) revealed puckering amplitudes and phase angles via Cremer-Pople coordinates . ORTEP-III visualizes thermal ellipsoids and validates hydrogen-bonded chains along the [001] direction . Discrepancies between computational and experimental data (e.g., torsion angles) require refinement using restraints in SHELX .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorinated indole derivatives in medicinal chemistry?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects on target binding .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions. For example, fluorophenyl groups enhance π-π stacking with tyrosine residues in kinase inhibitors .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) across derivatives. SAR studies on 5-fluoroindole-2,3-dione analogs show enhanced antiproliferative activity via thiosemicarbazone modifications .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across synthetic batches?
- Methodological Answer :
- Solvent effects : Compare in DMSO- vs. CDCl; polar solvents deshield aromatic protons (Δδ ~0.2–0.5 ppm) .
- Dynamic proton exchange : Use variable-temperature NMR to detect tautomerism (e.g., indole NH rotamers).
- Impurity profiling : LC-MS (ESI or APCI) identifies byproducts like dehalogenated intermediates or oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
